molecular formula C6H14ClNO B3251327 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride CAS No. 2089291-74-5

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

Cat. No.: B3251327
CAS No.: 2089291-74-5
M. Wt: 151.63
InChI Key: MTKMKFLGNYCBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.64 g/mol . It is a hydrochloride salt form of 3-(2-aminoethyl)cyclobutan-1-ol, which is characterized by the presence of an aminoethyl group attached to a cyclobutanol ring. This compound is typically found in a powder form and is used in various scientific research applications.

Preparation Methods

The synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with ethylenediamine under specific conditions to form the intermediate 3-(2-aminoethyl)cyclobutan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride can be compared with other similar compounds, such as:

    2-(2-Aminoethyl)cyclobutan-1-ol hydrochloride: This compound has a similar structure but with the aminoethyl group attached to a different position on the cyclobutanol ring.

    3-(2-Aminoethyl)cyclopentanol hydrochloride: This compound has a similar aminoethyl group but with a cyclopentanol ring instead of a cyclobutanol ring.

The uniqueness of this compound lies in its specific structure, which can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(2-aminoethyl)cyclobutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-2-1-5-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKMKFLGNYCBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 2
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
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3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
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3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
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3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride
Reactant of Route 6
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride

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